N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide
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Overview
Description
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and a phenoxyacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopentylamine with phenoxyacetyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Hydroxy-4-(carboxymethyl)cyclopentyl-2-phenoxyacetamide.
Reduction: N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyethylamine.
Substitution: N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(substituted phenoxy)acetamide.
Scientific Research Applications
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenoxy group may interact with hydrophobic pockets in proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide
- N-cyclopentyl-3-hydroxy-4-methoxybenzamide
Uniqueness
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide is unique due to its combination of a cyclopentyl ring with hydroxy and hydroxymethyl groups, and a phenoxyacetamide moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its specific functional groups allow for diverse chemical modifications, enhancing its utility in research and industry.
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-8-10-6-11(7-13(10)17)15-14(18)9-19-12-4-2-1-3-5-12/h1-5,10-11,13,16-17H,6-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLMBQBOWVTERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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